molecular formula C12H24ClN B14503004 7-Azaspiro[6.6]tridecan-7-ium chloride CAS No. 63779-85-1

7-Azaspiro[6.6]tridecan-7-ium chloride

Katalognummer: B14503004
CAS-Nummer: 63779-85-1
Molekulargewicht: 217.78 g/mol
InChI-Schlüssel: VQNJOKKDNMEYPJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Azaspiro[6.6]tridecan-7-ium chloride is a spirocyclic quaternary ammonium compound with the molecular formula C12H24ClN . This compound is characterized by its unique spirocyclic structure, which consists of two rings connected by a single nitrogen atom. The chloride ion serves as the counterion to balance the positive charge on the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[6.6]tridecan-7-ium chloride typically involves the reaction of a spirocyclic amine with an alkylating agent in the presence of a suitable solvent. One common method involves the reaction of 1,6-dibromohexane with piperidine to form the spirocyclic intermediate, which is then quaternized with methyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

7-Azaspiro[6.6]tridecan-7-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different nitrogen-containing species .

Wissenschaftliche Forschungsanwendungen

7-Azaspiro[6.6]tridecan-7-ium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Azaspiro[6.6]tridecan-7-ium chloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Azaspiro[6.6]tridecan-7-ium chloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63779-85-1

Molekularformel

C12H24ClN

Molekulargewicht

217.78 g/mol

IUPAC-Name

7-azoniaspiro[6.6]tridecane;chloride

InChI

InChI=1S/C12H24N.ClH/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-13;/h1-12H2;1H/q+1;/p-1

InChI-Schlüssel

VQNJOKKDNMEYPJ-UHFFFAOYSA-M

Kanonische SMILES

C1CCC[N+]2(CC1)CCCCCC2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.